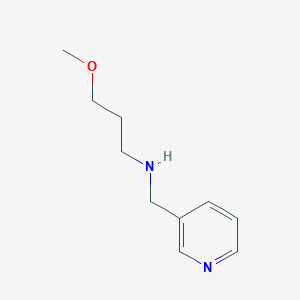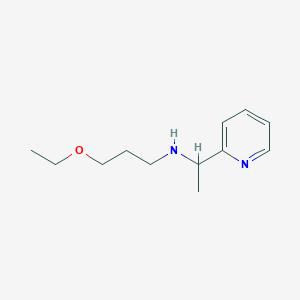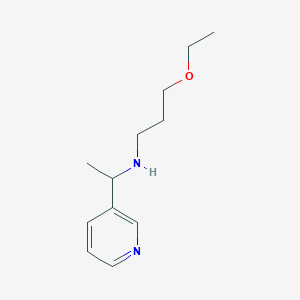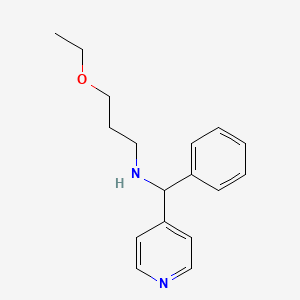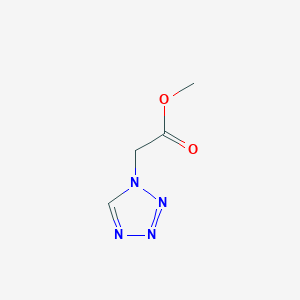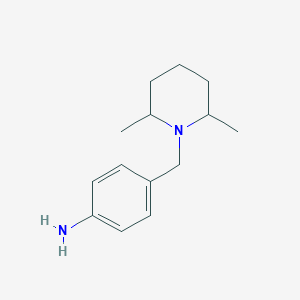![molecular formula C10H17NOS B1306485 2-[(3-Méthyl-thiophène-2-ylméthyl)-amino]-butan-1-ol CAS No. 869943-05-5](/img/structure/B1306485.png)
2-[(3-Méthyl-thiophène-2-ylméthyl)-amino]-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Applications De Recherche Scientifique
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with butan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of primary amines
Substitution: Formation of halogenated derivatives or secondary amines
Mécanisme D'action
The mechanism of action of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-ethanol
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-ol
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-pentan-1-ol
Uniqueness
Compared to its analogs, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol has a unique combination of a butyl chain and a thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Propriétés
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-8(2)4-5-13-10/h4-5,9,11-12H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSKFEIFENZNJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
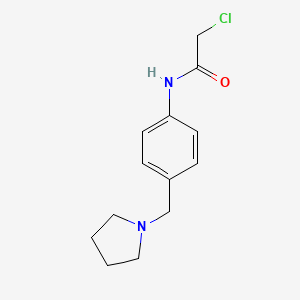
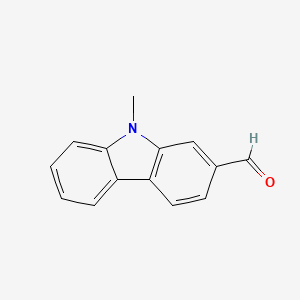
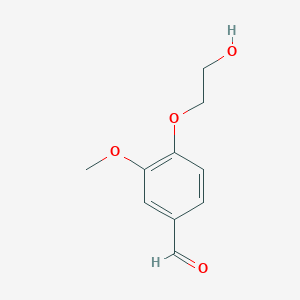
![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)


